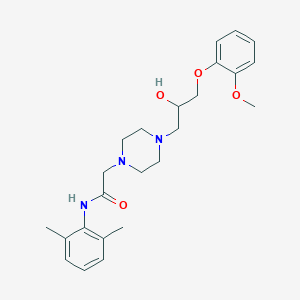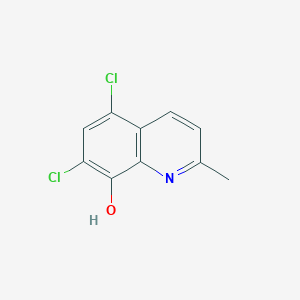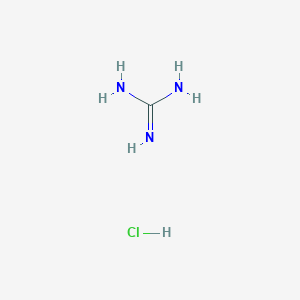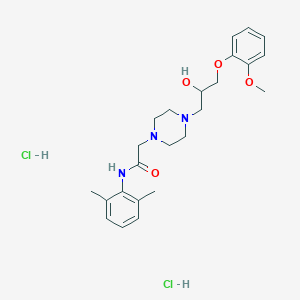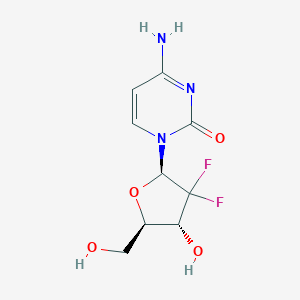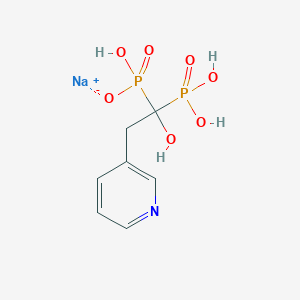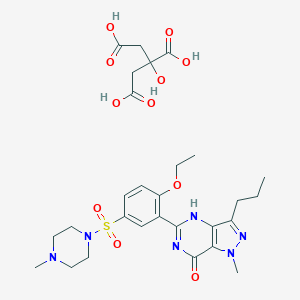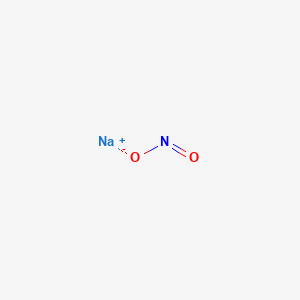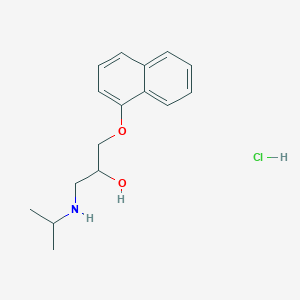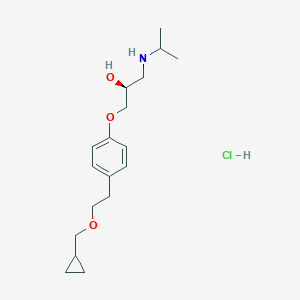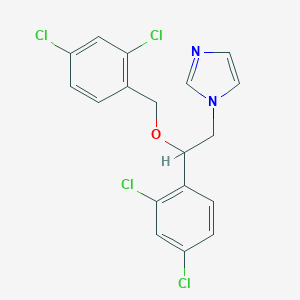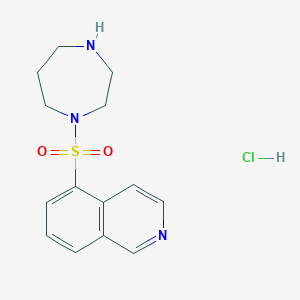
Fasudilhydrochlorid
Übersicht
Beschreibung
Fasudilhydrochlorid ist ein potenter Rho-Kinase-Inhibitor und Vasodilatator. Es wurde in großem Umfang zur Behandlung von zerebralen Vasospasmen eingesetzt, insbesondere nach einer Subarachnoidalblutung, und hat sich als vielversprechend bei der Behandlung von pulmonaler Hypertonie und kognitiven Beeinträchtigungen bei Schlaganfallpatienten erwiesen . This compound ist bekannt für seine Fähigkeit, das Gedächtnis bei normalen Mäusen zu verbessern, was es zu einer potenziellen Behandlung für altersbedingten oder neurodegenerativen Gedächtnisverlust macht .
Wissenschaftliche Forschungsanwendungen
Fasudilhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es zur Behandlung von zerebralen Vasospasmen, pulmonaler Hypertonie und kognitiven Beeinträchtigungen bei Schlaganfallpatienten eingesetzt . Es hat auch Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Amyotropher Lateralsklerose, Parkinson-Krankheit und Demenz gezeigt . In der Chemie wird this compound als Rho-Kinase-Inhibitor verwendet, um den ROCK-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen . Darüber hinaus wurde es auf seine kardioprotektiven Wirkungen und seine Fähigkeit, die Mikrozirkulation im Hirngewebe zu verbessern, untersucht .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den RhoA/Rho-Kinase (ROCK)-Signalweg inhibiert . ROCK ist ein Enzym, das die Vasokonstriktion und den Gefäßumbau vermittelt, indem es die Myosin-Bindungssubunit der Myosin-Lichtketten-Phosphatase phosphoryliert, wodurch deren Aktivität verringert und die Kontraktion der Gefäßglatten Muskulatur verstärkt wird . Durch die Hemmung von ROCK reduziert this compound die Vasokonstriktion und verbessert den Blutfluss. Es erhöht auch die Expression der endothelialen Stickstoffmonoxid-Synthase (eNOS), was zu einer verstärkten Vasodilatation führt .
Wirkmechanismus
Target of Action
Fasudil hydrochloride, a potent Rho-kinase inhibitor, primarily targets the Rho-associated protein kinases (ROCKs), specifically ROCK1 and ROCK2 . These kinases are key effectors of Rho GTPases and play a significant role in various biological processes, including smooth muscle contraction, cell adhesion, and cell growth .
Mode of Action
Fasudil hydrochloride interacts with its targets, the Rho-associated protein kinases, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus reducing MLC phosphatase activity and enhancing vascular smooth muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by Fasudil hydrochloride is the Rho/ROCK pathway . This pathway plays a crucial role in mediating vasoconstriction and vascular remodeling, which are key processes in the pathogenesis of conditions like pulmonary hypertension . By inhibiting ROCK, Fasudil hydrochloride reduces the expression and activity of angiotensin-converting enzyme (ACE) and angiotensin-II (Ang-II), leading to a decrease in pulmonary vascular pressure . Furthermore, it increases the expression of endothelial nitric oxide synthase (eNOS) by stabilizing eNOS mRNA, contributing to an increase in the level of the vasodilator nitric oxide (NO) to enhance vasodilation .
Pharmacokinetics
It is known that fasudil hydrochloride is an intracellular calcium channel blocker and a potent vasodilator agent . More research is needed to fully understand the ADME properties of Fasudil hydrochloride and their impact on its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fasudil hydrochloride. For instance, a study found that environmental enrichment combined with Fasudil hydrochloride improved motor function, increased growth-associated protein 43 expression in the infarcted cerebral cortex, promoted axonal regeneration on the contralateral side, and downregulated ROCK, p-LIM domain kinase (LIMK)1, and p-cofilin expression . This suggests that the environment in which Fasudil hydrochloride is administered can significantly impact its therapeutic effects.
Biochemische Analyse
Biochemical Properties
Fasudil hydrochloride is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Fasudil hydrochloride interacts with this enzyme, inhibiting its activity and thus playing a significant role in biochemical reactions .
Cellular Effects
Fasudil hydrochloride has been shown to have various effects on cells. It has been found to increase cellular impedance, enhance barrier properties in a concentration-dependent manner, and increase the expression of the tight junction protein claudin-5 . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
Fasudil hydrochloride exerts its effects at the molecular level through several mechanisms. It induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . It also increases the expression of endothelial nitric oxide synthase (eNOS), contributing to an increase in the level of the vasodilator nitric oxide (NO) .
Temporal Effects in Laboratory Settings
In laboratory settings, fasudil hydrochloride has been shown to have temporal effects. For instance, it has been found that treatment with fasudil hydrochloride increased cellular impedance over time . Additionally, it has been observed that the effects of fasudil hydrochloride on blood-brain barrier integrity were confirmed in both mono- and co-culture models .
Dosage Effects in Animal Models
In animal models, the effects of fasudil hydrochloride have been found to vary with different dosages. For instance, it has been shown to exert a cardioprotective function in animal models of myocardial ischemia/reperfusion injury .
Metabolic Pathways
Fasudil hydrochloride is involved in several metabolic pathways. It has been found to inhibit the function of Th1 and Th17 cells and M1 macrophages/microglia, while increasing the expression of regulatory T cells and M2 macrophages/microglia in the peripheral and central immune systems .
Vorbereitungsmethoden
Die Herstellung von Fasudilhydrochlorid beinhaltet mehrere synthetische Verfahren. Ein Verfahren umfasst die Reaktion von Isochinolinsulfonsäure mit Thionylchlorid unter Bildung von Isochinolinsulfonylchloridhydrochlorid. Dieser Zwischenstoff wird dann mit Homopiperazin in Dichlormethan umgesetzt, gefolgt von einer Umkristallisation in Methanol, um this compound als weißen kristallinen Feststoff zu erhalten . Ein anderes Verfahren beinhaltet die Herstellung von this compound-Verunreinigungen, die die Bildung von Isochinolinsulfonylchloridhydrochlorid aus Isochinolinsulfonsäure und Thionylchlorid umfasst, gefolgt von Reaktionen mit Methanol und Ethanol, um entsprechende Methyl- und Ethylester-Verunreinigungen zu erzeugen .
Analyse Chemischer Reaktionen
Fasudilhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Thionylchlorid, Methanol und Ethanol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Isochinolinsulfonylchloridhydrochlorid und seine Methyl- und Ethylester-Verunreinigungen .
Vergleich Mit ähnlichen Verbindungen
Fasudilhydrochlorid ist unter den Rho-Kinase-Inhibitoren einzigartig aufgrund seiner starken vasodilatierenden Wirkungen und seiner Fähigkeit, die kognitive Funktion zu verbessern. Ähnliche Verbindungen sind Hydroxyfasudil, ein aktiver Metabolit von this compound, und andere Rho-Kinase-Inhibitoren wie Y-27632 und H-1152 . Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz und ihren spezifischen Anwendungen.
Eigenschaften
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVPBERIVUNMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105628-07-7 | |
| Record name | Fasudil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Fasudil hydrochloride?
A1: Fasudil hydrochloride is a potent and selective inhibitor of Rho-kinase (ROCK), specifically the ROCK-II isoform. [, , , , ]
Q2: How does Fasudil hydrochloride's inhibition of Rho-kinase lead to its therapeutic effects?
A2: Rho-kinase plays a crucial role in regulating various cellular processes, including smooth muscle contraction, cell motility, and apoptosis. By inhibiting ROCK, Fasudil hydrochloride:
- Reduces cerebral vasospasm: It inhibits the RhoA/ROCK signaling pathway, leading to vasodilation and improved cerebral blood flow in conditions like subarachnoid hemorrhage. [, , , , , ]
- Protects against ischemia/reperfusion injury: It reduces neuronal apoptosis, promotes axonal growth, and improves neurological outcomes following ischemic events in the brain and heart. [, , , , , ]
- Modulates inflammation: It has been shown to suppress the production of pro-inflammatory cytokines like INF-γ and IL-17 while promoting the production of the anti-inflammatory cytokine IL-10 in experimental autoimmune encephalomyelitis (EAE) models. []
- Influences stem cell differentiation: Research suggests it might induce the differentiation of rat bone marrow mesenchymal stem cells into neuron-like cells, potentially by interacting with both Notch and Rho/Rho GTPase signaling pathways. [, , ]
Q3: Does Fasudil hydrochloride affect the blood-brain barrier following cerebral ischemia/reperfusion?
A3: Yes, studies suggest that Fasudil hydrochloride can improve the function of the blood-brain barrier following cerebral ischemia/reperfusion. It appears to achieve this by inhibiting RhoA protein expression and upregulating growth-associated protein-43 and claudin-5 protein expression, which are crucial for maintaining blood-brain barrier integrity. []
Q4: What is the molecular formula and weight of Fasudil hydrochloride?
A4: The molecular formula of Fasudil hydrochloride is C14H17N3O2S·HCl. Its molecular weight is 327.83 g/mol. [, , ]
Q5: Is Fasudil hydrochloride injection compatible with Fructose injection?
A5: Yes, studies indicate that mixtures of Fasudil hydrochloride injection and Fructose injection, at simulated clinical concentrations, remain stable for at least 6 hours at room temperature (25 ± 2°C). This stability is based on observations of appearance, pH value, and Fasudil hydrochloride content. []
Q6: What are the stability concerns regarding Fasudil hydrochloride injection?
A6: While Fasudil hydrochloride injection shows good stability at high temperatures, it is susceptible to degradation when exposed to light. The primary photodegradation product identified is isoquinoline-5-sulfonic acid. This emphasizes the importance of storing Fasudil hydrochloride injection in dark conditions to maintain its quality and efficacy. [, , , ]
Q7: Are there formulations designed to improve the stability of Fasudil hydrochloride?
A7: Yes, researchers have developed formulations that enhance the stability of Fasudil hydrochloride. One such formulation involves incorporating sodium citrate, ethylenediamine tetraacetic acid disodium, and injection water. This specific formulation has demonstrated stability under high temperature, illumination, and accelerated aging conditions for extended periods, indicating its potential for long-term storage and improved product quality. []
Q8: Has Fasudil hydrochloride shown efficacy in animal models of subarachnoid hemorrhage?
A8: Yes, in rat models of subarachnoid hemorrhage, Fasudil hydrochloride effectively attenuated delayed cerebral vasospasm and demonstrated neuroprotective effects. This protection was linked to its ability to promote nitric oxide production in the cerebral artery walls. Fasudil hydrochloride's efficacy was found to be superior to that of nimodipine, a commonly used medication for cerebral vasospasm. []
Q9: What are the observed effects of Fasudil hydrochloride on heart function in animal models of myocardial ischemia/reperfusion injury?
A9: Fasudil hydrochloride postconditioning has demonstrated significant cardioprotective effects in rat models of acute myocardial ischemia/reperfusion injury. The treatment effectively reduced plasma myocardial enzyme levels, myocardial infarct size, and myocardial cell apoptosis, suggesting its potential in mitigating heart damage following ischemic events. []
Q10: What evidence supports the use of Fasudil hydrochloride in treating heart failure?
A10: Clinical studies have investigated the effects of Fasudil hydrochloride on heart failure in various contexts:
- Dilated cardiomyopathy: In patients with dilated cardiomyopathy, Fasudil hydrochloride improved cardiac function, as evidenced by decreased left ventricular end-systolic and end-diastolic dimensions, increased ejection fraction, and reduced serum cardiac troponin I levels. []
- Coronary heart disease: In patients with heart failure secondary to coronary heart disease, Fasudil hydrochloride improved clinical symptoms, reduced left ventricular dimensions, and increased ejection fraction without significant adverse effects on biochemical indicators. []
- Chronic cor pulmonale: Fasudil hydrochloride demonstrated positive therapeutic effects in patients with heart failure due to chronic cor pulmonale, improving clinical outcomes, blood gas parameters, and blood viscosity. []
Q11: What analytical techniques are employed to assess the quality of Fasudil hydrochloride?
A11: Several analytical methods are crucial for ensuring the quality and purity of Fasudil hydrochloride:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the content of Fasudil hydrochloride and to detect and quantify related substances or impurities. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides structural information about impurities present in Fasudil hydrochloride, enabling more comprehensive quality control. [, ]
- Bacterial Endotoxin Test: This test, as outlined in the China Pharmacopeia and Drug Standard Operation Instruction, is employed to ensure the Fasudil hydrochloride injection meets the required bacterial endotoxin limits for safe administration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


